

Pivaloylacetonitrile: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pivaloylacetonitrile	
Cat. No.:	B1295116	Get Quote

Introduction: **Pivaloylacetonitrile**, also known as 4,4-dimethyl-3-oxopentanenitrile, is a versatile chemical intermediate with the CAS number 59997-51-2.[1][2][3] It serves as a fundamental building block in a variety of synthetic strategies, particularly in the creation of heterocyclic compounds which are core structures in many pharmaceutical and agrochemical products.[2] Notably, it is a crucial intermediate for the synthesis of the isoxazole skeleton of the selective herbicide isouron and for the construction of pyrazolyl urea-based inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[4] This guide provides an in-depth overview of its properties, synthesis, reactivity, and applications for professionals in research and drug development.

Chemical and Physical Properties

Pivaloylacetonitrile is typically a white to cream or pale yellow crystalline solid.[1][5][6][7] It is insoluble in water.[1] The following tables summarize its key chemical identifiers and physical properties.

Table 1: Chemical Identifiers



Identifier	Value
CAS Number	59997-51-2[1][2][3]
Molecular Formula	C7H11NO[1][2][3]
Molecular Weight	125.17 g/mol [1][2]
IUPAC Name	4,4-dimethyl-3-oxopentanenitrile[2]
Synonyms	Cyanopinacolone, 4,4-Dimethyl-3-oxovaleronitrile[1][6]
InChI Key	MXZMACXOMZKYHJ-UHFFFAOYSA-N[1][2]
EC Number	262-017-1[3][6]

Table 2: Physical and Chemical Properties

Property	Value
Melting Point	66-72 °C[1][7][8]
Boiling Point	125-126 °C at 22 mmHg[1][9]
Density	~1.046 g/cm³ (estimate)[1]
рКа	10.25 ± 0.10 (Predicted)[1]
Appearance	White to cream crystals or crystalline powder[1] [7]
Water Solubility	Insoluble[1]

Safety and Handling

Pivaloylacetonitrile is classified as toxic and an irritant. It is toxic if swallowed and harmful in contact with skin or if inhaled.[3][6] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[3][6] Work should be conducted in a well-ventilated area.[3][8]

Table 3: GHS Hazard Information



Hazard	Description
Pictogram	
Signal Word	Danger[1][3][6]
Hazard Statements	H301: Toxic if swallowed.[1][3][6] H312: Harmful in contact with skin.[3] H315: Causes skin irritation.[6][8] H319: Causes serious eye irritation.[6][8] H332: Harmful if inhaled.[3] H412: Harmful to aquatic life with long lasting effects.
Precautionary Statements	P264: Wash hands and face thoroughly after handling.[1][6] P270: Do not eat, drink or smoke when using this product.[3][6][10] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3][6][10] P302+P352: IF ON SKIN: Wash with plenty of water.[3][6][10] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P405: Store locked up.[3][8] P501: Dispose of contents/container to an approved waste disposal plant.[3][8]

Experimental Protocols: Synthesis of Pivaloylacetonitrile

Several methods for the preparation of **pivaloylacetonitrile** have been reported. The classical approach involves a Claisen-type condensation, while newer methods have been developed to improve yield, purity, and industrial applicability.

Protocol 1: Synthesis via Condensation of Methyl Pivalate and Acetonitrile

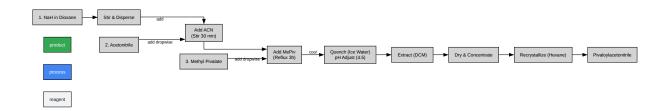


This method is based on the condensation reaction between an ester (methyl pivalate) and a nitrile (acetonitrile) using a strong base like sodium hydride.

Methodology:

- Suspend sodium hydride (1.2 eq., e.g., 4.6 g of 50% dispersion in oil) in dry 1,4-dioxane (e.g., 120 ml) and stir to disperse.[1]
- Slowly add acetonitrile (1.2 eq., e.g., 4.2 g) dropwise to the mixture over 15 minutes.[1]
 Continue stirring for an additional 30 minutes.[1]
- Add methyl pivalate (1 eq., e.g., 10 g) dropwise over 15 minutes.[1]
- Heat the reaction mixture to reflux and maintain for 3 hours.[1]
- After cooling, pour the reaction mixture into ice water (e.g., 200 g).[1]
- Adjust the pH to 4.5 with acid to precipitate the product.[1]
- Extract the aqueous phase multiple times with dichloromethane (e.g., 12 x 250 ml).[1]
- Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
- Recrystallize the resulting crude solid from hexane to yield the final product.[1]





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Synthesis Workflow via Condensation

Protocol 2: Improved Synthesis via Nucleophilic Substitution

A significant challenge in older synthetic routes is the formation of byproducts.[2] An improved method utilizes a catalytic amount of an iodide ion to facilitate the nucleophilic substitution of 1-chloropinacolone with sodium cyanide, suppressing side reactions and leading to higher yields (up to 95%) and purity.[2]

Methodology: This improved method involves the reaction of 1-chloropinacolone with sodium cyanide in methanol, with the addition of a catalytic amount of an iodide salt (e.g., sodium iodide).

- A reaction mixture of 1-chloropinacolone and sodium cyanide is prepared in methanol.
- A catalytic quantity of iodide ion is introduced. The in situ generated iodo-intermediate is more reactive towards cyanide substitution and less prone to side reactions.
- The reaction proceeds for a shorter duration (e.g., 3 hours) compared to older methods.



- The product is isolated by acidifying the reaction mixture with dilute hydrochloric acid, causing the pure product to precipitate.
- The final product is collected by filtration. The primary waste product is a sodium chloride solution.

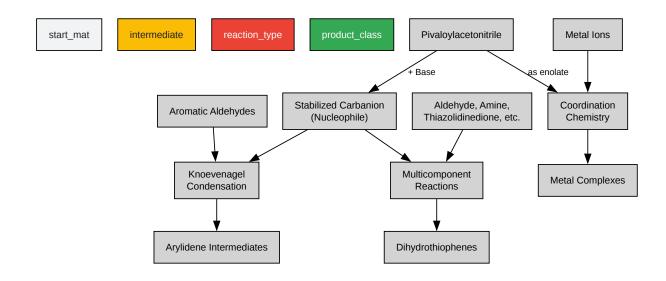
Chemical Reactivity and Applications

Pivaloylacetonitrile's structure, featuring an active methylene group flanked by electron-withdrawing pivaloyl and cyano groups, dictates its reactivity.[2] It readily forms a stabilized carbanion, making it a potent nucleophile.[2]

This reactivity is harnessed in several important transformations:

- Knoevenagel Condensation: It reacts readily with aromatic aldehydes in the presence of a base to form 2-arylidene-2-pivaloylacetonitrile intermediates.
- Multicomponent Reactions (MCRs): It is a valuable component in MCRs for the synthesis of complex molecules. A notable example is the diastereoselective, four-component synthesis of polyfunctionalized trans-2,3-dihydrothiophenes.[2]
- Heterocycle Synthesis: Its versatile functional groups make it a key starting material for a wide range of heterocyclic compounds, which are prevalent in pharmaceuticals.[2]
- Coordination Chemistry: As a β-dicarbonyl compound, it can exist in equilibrium with its enol tautomer. The deprotonated enolate form acts as a bidentate ligand, coordinating to metal centers through both the carbonyl oxygen and nitrile nitrogen atoms.[2]





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Key Reactivity Pathways of Pivaloylacetonitrile

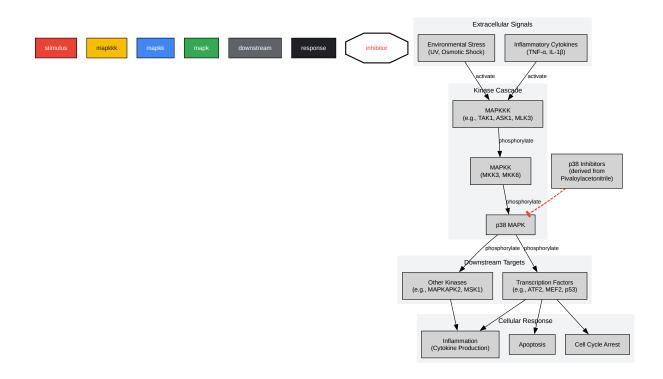
Application in Drug Discovery: Inhibition of p38 MAP Kinase

A critical application of **pivaloylacetonitrile** in drug development is its use in synthesizing inhibitors for p38 mitogen-activated protein (MAP) kinase.[4]

The p38 MAP kinase signaling pathway is a crucial intracellular cascade that allows cells to respond to external stress signals, such as inflammatory cytokines (e.g., TNF- α , IL-1 β), UV radiation, and osmotic shock.[5] Activation of this pathway contributes to inflammation, apoptosis, and cell cycle regulation.[2] Consequently, blocking this kinase with selective inhibitors is a promising therapeutic strategy for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.[6] **Pivaloylacetonitrile** is a key precursor for pyrazolyl urea-based compounds, a class of potent p38 MAP kinase inhibitors.[4]

The diagram below illustrates a simplified overview of the p38 MAP kinase signaling cascade, which is the target of inhibitors derived from **pivaloylacetonitrile**.





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The p38 MAP Kinase Signaling Pathway



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- To cite this document: BenchChem. [Pivaloylacetonitrile: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295116#pivaloylacetonitrile-cas-number-and-properties]

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